2-Hydroxypropanal
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Overview
Description
Lactaldehyde, also known as 2-hydroxypropanal, is a three-carbon molecule with a carbonyl group on the first carbon atom and a hydroxy group on the second carbon atom. This structure makes it both an aldehyde and a secondary alcohol. The compound is chiral, with its stereocenter located on the second carbon atom. Lactaldehyde is an intermediate in the methylglyoxal metabolic pathway, where it is converted to lactic acid by aldehyde dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactaldehyde can be synthesized through various methods. One common synthetic route involves the reduction of pyruvic acid using sodium borohydride. This reaction typically occurs in an aqueous solution at room temperature, yielding lactaldehyde as the primary product.
Industrial Production Methods: In industrial settings, lactaldehyde is often produced via the catalytic hydrogenation of pyruvic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high-pressure hydrogen gas. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Lactaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and condensation.
Oxidation: Lactaldehyde can be oxidized to lactic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to propanediol using reducing agents like lithium aluminum hydride.
Condensation: Lactaldehyde can undergo aldol condensation with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Condensation: Base catalysts such as sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Lactic acid.
Reduction: Propanediol.
Condensation: Various aldol products depending on the reactants used.
Scientific Research Applications
Lactaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Lactaldehyde is studied for its role in metabolic pathways, particularly in the conversion of methylglyoxal to lactic acid.
Medicine: It is investigated for its potential therapeutic applications, including its role in metabolic disorders and as a precursor in drug synthesis.
Industry: Lactaldehyde is used in the production of flavors, fragrances, and as a building block in polymer synthesis.
Mechanism of Action
Lactaldehyde exerts its effects primarily through its role as an intermediate in metabolic pathways. In the methylglyoxal pathway, lactaldehyde is produced from methylglyoxal by the action of glycerol dehydrogenase. It is then oxidized to lactic acid by aldehyde dehydrogenase. This pathway is crucial for the detoxification of methylglyoxal, a cytotoxic compound. The molecular targets involved include enzymes such as glycerol dehydrogenase and aldehyde dehydrogenase .
Comparison with Similar Compounds
Lactaldehyde can be compared with other similar compounds such as glycolaldehyde and 3-hydroxybutanal:
Glycolaldehyde: This compound has a similar structure but lacks the secondary alcohol group. It is also an intermediate in various metabolic pathways.
3-Hydroxybutanal: This compound has an additional carbon atom and is involved in different metabolic processes.
Uniqueness of Lactaldehyde: Lactaldehyde’s unique combination of aldehyde and secondary alcohol functional groups, along with its role in the methylglyoxal pathway, distinguishes it from other similar compounds. Its chiral nature also adds to its uniqueness, making it an important molecule in stereochemical studies .
Properties
CAS No. |
598-35-6 |
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Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
(2S)-2-hydroxypropanal |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |
InChI Key |
BSABBBMNWQWLLU-VKHMYHEASA-N |
SMILES |
CC(C=O)O |
Isomeric SMILES |
C[C@@H](C=O)O |
Canonical SMILES |
CC(C=O)O |
Key on ui other cas no. |
3913-65-3 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
L-lactaldehyde lactaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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